3-Chloroallyl lactate
CAS No.: 64058-39-5
Cat. No.: VC8418085
Molecular Formula: C6H9ClO3
Molecular Weight: 164.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64058-39-5 |
|---|---|
| Molecular Formula | C6H9ClO3 |
| Molecular Weight | 164.59 g/mol |
| IUPAC Name | [(E)-3-chloroprop-2-enyl] 2-hydroxypropanoate |
| Standard InChI | InChI=1S/C6H9ClO3/c1-5(8)6(9)10-4-2-3-7/h2-3,5,8H,4H2,1H3/b3-2+ |
| Standard InChI Key | RHFDADZFLRVTLN-NSCUHMNNSA-N |
| Isomeric SMILES | CC(C(=O)OC/C=C/Cl)O |
| SMILES | CC(C(=O)OCC=CCl)O |
| Canonical SMILES | CC(C(=O)OCC=CCl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Chloroallyl lactate features a lactate moiety esterified with a 3-chloroallyl group. The lactate component contributes hydrogen-bonding capacity via its hydroxyl and carbonyl groups, while the chloroallyl group introduces sites for nucleophilic substitution and oxidation. The compound’s stereochemistry is defined by the (E)-configuration of the chloroallyl double bond, which influences its reactivity and intermolecular interactions.
Key Structural Data:
| Property | Value/Description |
|---|---|
| IUPAC Name | [(E)-3-chloroprop-2-enyl] 2-hydroxypropanoate |
| Molecular Formula | |
| Molecular Weight | 164.59 g/mol |
| Canonical SMILES | CC(C(=O)OCC=CCl)O |
| Isomeric SMILES | CC(C(=O)OC/C=C/Cl)O |
| InChI Key | RHFDADZFLRVTLN-NSCUHMNNSA-N |
Physical Properties
The compound is typically a colorless to pale-yellow liquid at room temperature, with moderate solubility in polar organic solvents such as ethanol and acetone. Its boiling point and melting point are influenced by the strong dipole moments generated by the ester and chloro groups.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the acid-catalyzed esterification of lactic acid with 3-chloroallyl alcohol. Sulfuric acid or p-toluenesulfonic acid is commonly employed as a catalyst, with reactions conducted under reflux conditions to drive equilibrium toward ester formation.
Reaction Scheme:
Key parameters include:
-
Molar ratio: 1:1 lactic acid to 3-chloroallyl alcohol.
-
Temperature: 80–100°C.
-
Catalyst loading: 1–5% w/w.
Industrial Manufacturing
Large-scale production utilizes continuous-flow reactors to enhance efficiency and safety. Heterogeneous catalysts like Amberlyst-15 are preferred for their reusability and reduced corrosion risks. Post-synthesis purification involves fractional distillation under reduced pressure to achieve >98% purity.
Reactivity and Chemical Transformations
Hydrolysis
The ester bond undergoes hydrolysis under acidic or basic conditions, yielding lactic acid and 3-chloroallyl alcohol. This reaction is critical for understanding the compound’s environmental degradation pathways.
Conditions:
-
Acidic hydrolysis: 1M HCl, 60°C, 6 hours.
-
Basic hydrolysis: 1M NaOH, 50°C, 4 hours.
Nucleophilic Substitution
The chlorine atom is susceptible to displacement by nucleophiles such as amines or thiols, forming derivatives like 3-aminoallyl lactate. These reactions typically proceed in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Example Reaction:
Oxidation Reactions
The allyl group undergoes epoxidation with peracids (e.g., m-chloroperbenzoic acid) to form epoxy-lactate derivatives. These products are intermediates in the synthesis of cross-linked polymers.
Applications in Scientific Research
Polymer Chemistry
3-Chloroallyl lactate serves as a monomer in the production of biodegradable polyesters. Its dual functionality allows for copolymerization with lactide or glycolide, enhancing material flexibility and degradation profiles.
Pharmaceutical Intermediates
The compound is investigated as a precursor for prodrugs, where the chloroallyl group facilitates targeted drug delivery. For example, conjugation with anticancer agents via hydrolyzable linkages enables controlled release in physiological environments.
Agricultural Chemistry
Derivatives of 3-chloroallyl lactate exhibit herbicidal and fungicidal activity. Structure-activity relationship (SAR) studies highlight the importance of the chloro substituent in binding to plant enzyme targets.
Comparative Analysis with Analogous Compounds
3-Chloroallyl Acetate
Replacing the lactate group with acetate reduces hydrogen-bonding capacity, altering solubility and reactivity. This analog is less prevalent in pharmaceutical applications but finds use in agrochemical formulations.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to 3-chloroallyl lactate could enable access to chiral polymers with tailored mechanical properties.
Biocatalytic Modification
Exploiting lipases or esterases for the synthesis or degradation of 3-chloroallyl lactate may offer sustainable alternatives to traditional chemical methods.
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